molecular formula C10H6F4O4 B089856 Dimethyl 3,4,5,6-tetrafluorophthalate CAS No. 1024-59-5

Dimethyl 3,4,5,6-tetrafluorophthalate

Cat. No. B089856
CAS RN: 1024-59-5
M. Wt: 266.15 g/mol
InChI Key: YKDASBAWJFXNAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds often involves the strategic substitution of fluorine atoms onto the phthalate backbone, aiming to alter its electronic and steric properties. Studies on similar compounds have demonstrated the use of nucleophilic substitution reactions to introduce fluorine atoms or fluorinated groups onto aromatic systems, providing a pathway that could be applicable to the synthesis of Dimethyl 3,4,5,6-tetrafluorophthalate (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of fluorinated phthalates is significantly influenced by the presence of fluorine atoms, which can induce changes in the electronic distribution and molecular geometry. X-ray crystallography and NMR spectroscopy have been pivotal in elucidating the structures of these compounds, revealing the effects of fluorination on the aromatic core and the overall molecular conformation (Šimůnek, Bertolasi, Lyčka, & Macháček, 2003).

Chemical Reactions and Properties

Fluorinated phthalates undergo various chemical reactions, leveraging the reactivity of the fluorine atoms. These reactions include electrophilic substitution, where the presence of fluorine alters the compound’s reactivity towards nucleophiles or electrophiles. The synthesis and reactions of related compounds provide insights into the chemical behavior that Dimethyl 3,4,5,6-tetrafluorophthalate might exhibit, highlighting the role of fluorine in facilitating or hindering specific chemical transformations (Williams & Shalaby, 1973).

Scientific Research Applications

  • Heterocyclic Chemistry : Dimethyl diaminophthalates, related to Dimethyl 3,4,5,6-tetrafluorophthalate, are used to synthesize a variety of heterocyclic ring systems, including tetraazanthracenes (Williams & Shalaby, 1973).

  • Crystallography : Investigations into crystal structures, like the study of 3,4-Dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene, provide insights into molecular symmetry and bonding characteristics (Iwasaki & Akiba, 1984).

  • Color Polymorphism : Dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate, a compound related to Dimethyl 3,4,5,6-tetrafluorophthalate, exhibits color polymorphism in the solid state. Its structural and electronic properties are studied to understand this phenomenon (Peeters et al., 2001).

  • Organic Synthesis : Dimethyl 3,4,5,6-tetrafluorophthalate is used in the synthesis of various organic compounds, such as in reactions with nucleophilic reagents to produce monosubstituted and disubstituted products (Birchall et al., 1970).

  • Electrochemistry : The compound is also used in the synthesis of novel phthalocyanine compounds, which have applications in electrochemistry and spectroelectrochemistry (Köksoy et al., 2015).

  • Transition Metal Organometallics : Research into the synthesis of transition metal organometallics includes the use of dimethyl 3,4,5,6-tetrafluorophthalate as a precursor in producing platinum complexes (Anastasiou et al., 1987).

  • Charge-Transfer Complexes : Studies on charge-transfer complexes of dimethyl and tetramethyl derivatives of dichalcogenoles illustrate the electron donor properties of these compounds (Takimiya et al., 1991).

properties

IUPAC Name

dimethyl 3,4,5,6-tetrafluorobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O4/c1-17-9(15)3-4(10(16)18-2)6(12)8(14)7(13)5(3)11/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDASBAWJFXNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1F)F)F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346953
Record name dimethyl tetrafluorophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3,4,5,6-tetrafluorophthalate

CAS RN

1024-59-5
Record name dimethyl tetrafluorophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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